(R)-methyl-3-hydroxy-7-methyl-6-octenoate

Description

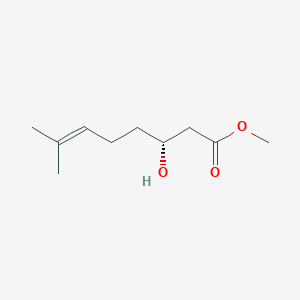

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxy-7-methyloct-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZIRALWFXCROK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(CC(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H](CC(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455766 | |

| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87894-26-6 | |

| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a summary of its known chemical properties, based primarily on computational data, due to a scarcity of published experimental findings. This document also explores the characteristics of structurally similar compounds to offer a comparative context for researchers.

Chemical Properties

Precise experimental data for this compound is limited in publicly accessible literature. However, computational models provide estimated values for its key chemical properties. For the structurally identical, non-stereospecific compound, methyl 3-hydroxy-3,7-dimethyl-6-octenoate (CAS RN: 105650-24-6), the following properties have been computed.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.278 g/mol | [1] |

| Exact Mass | 200.14124450 | [1] |

| Monoisotopic Mass | 200.14124450 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Complexity | 217 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3-AA | 1.9 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR spectra are valuable tools for the structural elucidation of organic molecules. While a predicted ¹H NMR spectrum for a structurally related but more complex molecule is available, it is not directly applicable to the target compound.[2] Researchers synthesizing this compound would need to perform their own NMR analysis for structural confirmation.

Mass Spectrometry (MS)

The exact and monoisotopic masses of 200.14124450 Da are key identifiers for mass spectrometry analysis.[1] High-resolution mass spectrometry (HRMS) should be able to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), a strong C=O stretching band for the ester group (around 1735-1750 cm⁻¹), and C-O stretching bands.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the scientific literature. Researchers would need to devise their own synthetic strategies, likely drawing inspiration from methods used for analogous compounds.

Potential Synthetic Approach

A plausible synthetic route could involve the stereoselective reduction of a corresponding β-keto ester. The general workflow for such a synthesis is outlined below.

Caption: A generalized workflow for the potential synthesis of the target compound.

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by distillation under reduced pressure. The progress of the purification could be monitored by thin-layer chromatography (TLC).

Biological Activity

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other octenoate derivatives have shown a range of biological activities, including antimicrobial and antifungal properties.[3] It is important to note that these activities are for structurally different molecules and cannot be directly extrapolated to the target compound. Further research is required to determine if this compound possesses any significant biological effects.

Logical Relationships in Drug Discovery

Should this compound be investigated for drug development, a typical logical pathway would be followed.

References

In-depth Technical Guide: Biological Activity of (R)-methyl-3-hydroxy-7-methyl-6-octenoate

A comprehensive review of the currently available scientific literature reveals a significant lack of specific data on the biological activity of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. Despite extensive searches of chemical and biological databases, no dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative bioassay data could be identified.

This absence of information prevents the creation of a detailed technical guide as originally requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet published research focusing on the biological properties of this specific chemical entity.

Context from Structurally Related Compounds

While direct information is unavailable, examination of structurally similar molecules can occasionally provide clues for potential areas of investigation. For instance, a related compound, methyl 3,7-dimethyl-6-octenoate , is listed in the Pherobase, a database of pheromones and semiochemicals, as a floral compound. This suggests that this compound could potentially play a role in plant-insect interactions or possess olfactive properties that have yet to be explored.

It is crucial to emphasize that any potential biological activity inferred from structurally related compounds is purely speculative and would require rigorous experimental validation.

Future Research Directions

The lack of data on this compound highlights a gap in the scientific literature and presents an opportunity for novel research. Future studies could explore a wide range of potential biological activities, including but not limited to:

-

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity screening: Evaluating its effect on various cancer cell lines.

-

Enzyme inhibition assays: Assessing its potential to inhibit key enzymes involved in disease pathways.

-

Receptor binding studies: Investigating its interaction with various cellular receptors.

-

Pheromonal and allelochemical activity: Exploring its role in chemical communication between organisms.

Conclusion

At present, a comprehensive technical guide on the biological activity of this compound cannot be compiled due to the absence of published research. The scientific community awaits foundational studies to elucidate the potential pharmacological and ecological roles of this compound. For researchers, scientists, and drug development professionals, this molecule represents an unexplored area with the potential for new discoveries. Further investigation is warranted to uncover its biological significance.

(R)-methyl-3-hydroxy-7-methyl-6-octenoate structural formula

An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate

This technical guide provides a detailed overview of this compound, including its structural formula, chemical properties, and a conceptual synthesis pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Information

This compound is a chiral ester with the following structural formula:

The molecule features a methyl ester functional group, a hydroxyl group at the chiral center on the third carbon, and a double bond between the sixth and seventh carbons.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 87894-26-6 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Exact Mass | 186.125594432 u |

| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N |

| DSSTox Substance ID | DTXSID30455766 |

| Category | Bulk Drug Intermediates |

Conceptual Synthesis

Conceptual Experimental Workflow:

A potential synthetic route could involve the following key transformations:

-

Starting Material: The synthesis would likely begin with a precursor molecule such as methyl 7-methyl-3-oxo-6-octenoate.

-

Asymmetric Reduction: The crucial step would be the stereoselective reduction of the ketone at the C3 position to a hydroxyl group with the desired (R)-stereochemistry. This can be achieved using a chiral reducing agent or a catalyst. For instance, procedures involving rhodium catalysts with chiral phosphine ligands have been used for similar stereoselective hydrogenations.

-

Purification: The final product would then be purified from the reaction mixture using standard techniques such as column chromatography to yield pure this compound.

The following diagram illustrates this conceptual workflow.

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Identifiers and Descriptors

The following diagram provides a summary of the key chemical identifiers for this compound, which are crucial for database searches and regulatory purposes.

Caption: Key chemical identifiers for this compound.

Technical Guide: Spectroscopic Data for (R)-methyl-3-hydroxy-7-methyl-6-octenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for the chiral molecule (R)-methyl-3-hydroxy-7-methyl-6-octenoate. This compound, with the CAS Number 87894-26-6, is a valuable intermediate in the synthesis of various natural products and pharmaceutically relevant molecules. Due to the limited availability of a comprehensive public dataset, this guide compiles information from chemical supplier databases and provides a representative experimental protocol for the synthesis of similar beta-hydroxy esters, which can be adapted for the preparation and subsequent detailed characterization of the title compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 87894-26-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Canonical SMILES | CC(C)=CCC(O)CC(=O)OC | [1] |

| InChI Key | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |

| Chirality | (R) | [1] |

Spectroscopic Data

A comprehensive and publicly available dataset for ¹H NMR, ¹³C NMR, IR, and mass spectrometry specifically for this compound is not readily found in the searched scientific literature. Researchers requiring this data would typically need to synthesize the compound and perform the spectroscopic analysis. The following sections provide expected characteristic signals based on the structure of the molecule.

Expected ¹H NMR Signals (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | t | 1H | =CH- |

| ~4.10 | m | 1H | -CH(OH)- |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.40 | d | 2H | -CH₂-C=O |

| ~2.05 | m | 2H | =CH-CH₂- |

| ~1.70 | s | 3H | =C(CH₃)₂ |

| ~1.60 | s | 3H | =C(CH₃)₂ |

| ~1.55 | m | 2H | -CH(OH)-CH₂- |

| - | br s | 1H | -OH |

Expected ¹³C NMR Signals (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~132 | =C(CH₃)₂ |

| ~124 | =CH- |

| ~68 | -CH(OH)- |

| ~52 | -OCH₃ |

| ~42 | -CH₂-C=O |

| ~37 | -CH(OH)-CH₂- |

| ~26 | =C(CH₃)₂ |

| ~23 | =CH-CH₂- |

| ~18 | =C(CH₃)₂ |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretch (alcohol) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1670 | C=C stretch (alkene) |

| ~1170 | C-O stretch (ester) |

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 168 | [M - H₂O]⁺ |

| 155 | [M - OCH₃]⁺ |

| 127 | [M - COOCH₃]⁺ |

Experimental Protocol: Asymmetric Synthesis of β-Hydroxy Esters

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the asymmetric synthesis of β-hydroxy esters is the enantioselective reduction of the corresponding β-keto ester. This can be achieved using chiral catalysts, such as those based on ruthenium complexes.

A representative workflow for such a synthesis is outlined below.

Detailed Methodology

-

Preparation of the β-Keto Ester : The starting material, methyl 7-methyl-3-oxo-6-octenoate, can be synthesized via various methods, such as the condensation of a corresponding ketone with a methyl ester derivative.

-

Asymmetric Reduction :

-

A solution of the β-keto ester in an appropriate solvent (e.g., methanol) is placed in a high-pressure reaction vessel.

-

A catalytic amount of a chiral ruthenium catalyst (e.g., a Ru-BINAP complex) is added.

-

The vessel is charged with a hydrogen source, typically hydrogen gas at a specific pressure, or an alternative hydrogen donor like a formic acid/triethylamine mixture is used.

-

The reaction is stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification :

-

Upon completion, the reaction mixture is carefully quenched.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

-

-

Characterization : The purified product's identity and stereochemical purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

This guide serves as a starting point for researchers working with this compound. The provided expected spectroscopic data and the general synthetic protocol will aid in the synthesis, purification, and characterization of this important chiral building block.

References

An In-depth Technical Guide on (R)-methyl-3-hydroxy-7-methyl-6-octenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-methyl-3-hydroxy-7-methyl-6-octenoate, including its chemical identity, physical properties, and representative synthetic approaches. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines confirmed data with analogous experimental protocols for structurally similar compounds to provide a practical resource for researchers.

Chemical Identity and Properties

This compound is a chiral ester with the Chemical Abstracts Service (CAS) registry number 87894-26-6.[1] Its molecular formula is C₁₀H₁₈O₃, and it has a molecular weight of 186.25 g/mol .[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 87894-26-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Synonyms | METHYL (3R)-3-HYDROXY-7-METHYLOCT-6-ENOATE, (R)-3-Hydroxy-7-methyl-6-octenoic acid methyl ester | [1] |

| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |

| DSSTox ID | DTXSID30455766 | [1] |

Table 2: Physical Properties of Methyl Octanoate (CAS: 111-11-5)

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Fruity, orange-like |

| Boiling Point | 192-193 °C |

| Density | 0.877 g/cm³ at 20 °C |

| Refractive Index | 1.417 at 20 °C |

Synthesis and Experimental Protocols

The synthesis of chiral β-hydroxy esters like this compound is a significant area of research in organic chemistry due to their utility as building blocks for complex molecules.[2] General strategies often involve the asymmetric reduction of a corresponding β-keto ester.

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a representative procedure for the asymmetric reduction of a β-keto ester to a β-hydroxy ester using a biocatalyst is presented below. This method is analogous to how the target molecule could be synthesized.

Representative Experimental Protocol: Asymmetric Reduction of a β-Keto Ester

This protocol is adapted from general methods for the enzymatic reduction of keto esters.[3][4][5]

Objective: To produce a chiral β-hydroxy ester from a prochiral β-keto ester via an enantioselective enzymatic reduction.

Materials:

-

β-keto ester substrate (e.g., methyl 7-methyl-3-oxooct-6-enoate)

-

Ketoester reductase (KER) or a whole-cell biocatalyst (e.g., Candida parapsilosis, Baker's yeast)[3][4]

-

Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, the β-keto ester substrate is dissolved in the phosphate buffer.

-

Cofactor Addition: NADH is added to the reaction mixture. If a cofactor regeneration system is used, a co-substrate like isopropanol is added.

-

Enzyme Addition: The purified ketoester reductase or the whole-cell biocatalyst is added to initiate the reaction. The mixture is then incubated at an optimal temperature (typically 30-40 °C) with gentle agitation.[4][5]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the optically active β-hydroxy ester.

-

Characterization: The structure and enantiomeric excess of the product are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Conceptual Synthesis Workflow

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, based on the structure and data from similar aliphatic esters, the expected spectroscopic characteristics can be predicted.

Expected ¹H NMR (Proton NMR) Resonances:

-

-OCH₃ (methyl ester): A singlet around 3.7 ppm.

-

-CH(OH)-: A multiplet between 3.8 and 4.2 ppm.

-

-CH₂-C=O: A doublet of doublets around 2.4-2.6 ppm.

-

-CH=C(CH₃)₂: A triplet or multiplet around 5.1 ppm for the vinyl proton.

-

Allylic -CH₂-: A multiplet around 2.0-2.2 ppm.

-

-C(CH₃)₂: Two singlets or a doublet for the gem-dimethyl protons around 1.6-1.7 ppm.

-

Aliphatic -CH₂-: Multiplets in the range of 1.3-1.6 ppm.

Expected ¹³C NMR Resonances:

-

C=O (ester carbonyl): A signal in the range of 170-175 ppm.

-

-C=C- (alkene): Signals between 120 and 140 ppm.

-

-CH(OH)-: A signal around 65-75 ppm.

-

-OCH₃ (methyl ester): A signal around 51-52 ppm.

-

Other aliphatic carbons: Signals in the range of 20-45 ppm.

Expected Mass Spectrometry Fragmentation: In mass spectrometry, aliphatic esters typically show fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and cleavage at the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals no specific information on the biological activity or associated signaling pathways for this compound. Research into the biological effects of this compound appears to be a novel area for investigation.

Logical Relationship for Future Research

References

- 1. echemi.com [echemi.com]

- 2. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5523223A - Ketoester reductase for conversion of keto acid esters to optically active hydroxy acid esters - Google Patents [patents.google.com]

- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive History of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Technical Summary

This technical guide provides a summary of the available chemical and physical data for (R)-methyl-3-hydroxy-7-methyl-6-octenoate, compiled from chemical supplier databases and analogous chemical structures. Due to the lack of specific literature, a historical narrative and detailed experimental protocols for its discovery cannot be provided.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for researchers and drug development professionals working with this or structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 87894-26-6 | [1] |

| InChIKey | ZZZIRALWFXCROK-SECBINFHSA-N | [1] |

| Canonical SMILES | CC(C)=CCC(C(C)O)C(=O)OC | - |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow of identifying and characterizing a chemical compound like this compound.

Potential Synthetic Pathways

While a specific, documented synthesis for the initial discovery of this compound is not available, a general retrosynthetic analysis can be proposed. The following diagram outlines a plausible synthetic strategy, which is a common approach for molecules of this type.

Conclusion

The history of the discovery of this compound is not well-documented in publicly accessible scientific resources. This technical summary provides the available chemical data and outlines logical approaches to its characterization and synthesis. For researchers in drug development and related fields, the value of this compound may be as a chiral building block or a reference compound for the synthesis of more complex molecules. Further investigation into private industrial archives or more obscure historical chemical literature might be necessary to uncover the specific details of its origin.

References

Unveiling the Origins: A Technical Guide to the Natural Sources of (R)-methyl-3-hydroxy-7-methyl-6-octenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester of significant interest due to its role as a key biosynthetic precursor to eldanolide, the male-produced wing gland pheromone of the African sugar-cane borer, Eldana saccharina. This insect is a major pest of sugarcane and other graminaceous crops in sub-Saharan Africa. The unique monoterpenoid lactone structure of eldanolide, and by extension its precursor, presents potential opportunities for the development of novel pest management strategies and as a chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the known natural source of this compound, its relationship with eldanolide, and the methodologies relevant to its study.

Natural Occurrence and Quantitative Data

The primary and only documented natural source of this compound is the male African sugar-cane borer, Eldana saccharina. Within the insect, this compound serves as a direct precursor in the biosynthesis of eldanolide.

While the presence of this precursor is inferred from the structure of eldanolide, a thorough review of the seminal and subsequent scientific literature reveals a critical gap: there is no explicit quantitative data available on the concentration or abundance of this compound within Eldana saccharina. The primary focus of research has been the identification and quantification of the final pheromone, eldanolide.

Table 1: Pheromone Composition of Male Eldana saccharina Secretions

| Compound | Gland Source | Reported Quantity | Reference |

| Eldanolide | Wing Gland | Approx. 37 ng / male | Burger et al. (1993) |

| Vanillin | Abdominal Hair Pencils | Major Component | Zagatti et al. (1981) |

| p-Hydroxybenzaldehyde | Abdominal Hair Pencils | Minor Component | Zagatti et al. (1981) |

Note: The quantity of eldanolide provides an indirect indication of the potential biosynthetic pool of its precursor, this compound.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound from Eldana saccharina are not explicitly detailed in the available literature. However, the methodologies used for the extraction and analysis of eldanolide and other insect pheromones can be adapted for the targeted search of its precursor.

Insect Rearing and Pheromone Gland Dissection

-

Organism: Male African sugar-cane borer, Eldana saccharina.

-

Rearing Conditions: Typically reared on an artificial diet under controlled temperature, humidity, and photoperiod to ensure consistent physiological development and pheromone production.

-

Gland Dissection: Wing glands and abdominal hair pencils are carefully dissected from adult male moths under a stereomicroscope.

Extraction of Semiochemicals

-

Solvent Extraction: This is the most common method for extracting non-volatile or less volatile compounds like eldanolide and its precursor.

-

Protocol:

-

Excised glands are immersed in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

-

The tissue is gently crushed or sonicated to facilitate extraction.

-

The solvent is carefully transferred to a clean vial, and the extraction may be repeated.

-

The solvent extracts are combined and concentrated under a gentle stream of nitrogen.

-

-

-

Headspace Volatile Collection (for volatile compounds): While less likely to be the primary method for the precursor, this technique can be used to sample emitted volatiles.

-

Protocol:

-

Live insects are placed in a clean glass chamber.

-

Purified air is passed over the insects.

-

The effluent air is drawn through an adsorbent trap (e.g., Porapak Q, Tenax) to capture the volatile compounds.

-

The trapped compounds are then eluted with a small volume of solvent.

-

-

Chemical Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying components of a complex mixture.

-

Protocol:

-

The concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for separating semiochemicals (e.g., non-polar or mid-polar columns).

-

The separated compounds are then introduced into a mass spectrometer to obtain their mass spectra.

-

The mass spectrum of a suspected precursor peak would be compared with that of a synthetic standard of this compound for confirmation.

-

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique can be used to identify biologically active compounds by measuring the response of an insect's antenna to the GC effluent. While the final pheromone (eldanolide) is known to be active, the precursor's activity is not documented.

Biosynthetic Pathway

The biosynthesis of eldanolide from this compound represents the final step in the pathway. This is a lactonization reaction, which involves the intramolecular cyclization of the hydroxy ester to form the γ-lactone ring of eldanolide.

Caption: Proposed final step in the biosynthesis of eldanolide.

The specific enzyme(s) responsible for this cyclization in Eldana saccharina have not yet been identified. In other biological systems, such lactonizations can be catalyzed by various hydrolases or esterases. The biosynthesis of the precursor itself is likely derived from the isoprenoid pathway, given its monoterpenoid-like structure.

Logical Workflow for Precursor Identification

The following workflow outlines the necessary steps for the definitive identification and quantification of this compound in Eldana saccharina.

Caption: Experimental workflow for precursor identification.

Conclusion

This compound is a crucial, yet understudied, natural product found in the male African sugar-cane borer, Eldana saccharina, where it serves as the immediate precursor to the pheromone eldanolide. While its existence is biochemically certain, there is a notable absence of direct empirical data regarding its natural abundance and specific isolation protocols from its biological source. Future research employing targeted analytical approaches, guided by the methodologies outlined in this guide, is necessary to fill this knowledge gap. Such studies would not only enhance our understanding of insect pheromone biosynthesis but could also pave the way for innovative applications of this chiral molecule in pest management and synthetic chemistry.

(R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Review of a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with the chemical formula C10H18O3 and a molecular weight of 186.25 g/mol . Its unique structure, featuring a hydroxyl group at the stereogenic center on the third carbon, makes it a potentially valuable chiral building block in the synthesis of complex organic molecules, particularly in the field of drug discovery and natural product synthesis. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthetic approaches, and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87894-26-6 | Chemical Supplier Catalogs |

| Molecular Formula | C10H18O3 | Chemical Supplier Catalogs |

| Molecular Weight | 186.25 g/mol | Chemical Supplier Catalogs |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Optical Rotation | Not specified | - |

Synthesis of this compound

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, based on the synthesis of analogous chiral β-hydroxy esters, several potential synthetic strategies can be envisioned. The primary challenge in the synthesis is the stereoselective introduction of the hydroxyl group at the C-3 position.

Potential Synthetic Pathways

The enantioselective synthesis of β-hydroxy esters is a well-established field in organic chemistry. The general strategies applicable to the synthesis of this compound would likely involve either the asymmetric reduction of a corresponding β-keto ester or the kinetic resolution of a racemic mixture of the target molecule.

Figure 1: Potential synthetic strategies for this compound.

1. Asymmetric Reduction of a β-Keto Ester:

A plausible and widely used method involves the asymmetric reduction of the corresponding β-keto ester, methyl 3-oxo-7-methyl-6-octenoate. This transformation can be achieved using various chiral reducing agents or catalytic systems.

-

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst are known to effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.

-

Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands can facilitate the asymmetric hydrogenation of the keto group to the desired (R)-alcohol.

Experimental Protocol (Hypothetical - Based on Analogy):

A detailed experimental protocol for this specific transformation is not available. However, a general procedure for the asymmetric reduction of a β-keto ester using a chiral catalyst would involve the following steps:

-

Catalyst Preparation: The chiral catalyst (e.g., a Ru-BINAP complex) is prepared in situ or used as a pre-formed complex in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The substrate, methyl 3-oxo-7-methyl-6-octenoate, is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the substrate solution, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated period.

-

Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

2. Enzymatic Kinetic Resolution:

Another common strategy is the kinetic resolution of a racemic mixture of methyl 3-hydroxy-7-methyl-6-octenoate. Lipases are frequently employed for this purpose due to their stereoselectivity.

-

Lipase-Catalyzed Acylation: In a typical kinetic resolution, a lipase such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer (e.g., the (S)-enantiomer) in the presence of an acyl donor (e.g., vinyl acetate), leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by chromatography.

Experimental Protocol (Hypothetical - Based on Analogy):

A general procedure for the lipase-catalyzed kinetic resolution would be as follows:

-

Reaction Setup: Racemic methyl 3-hydroxy-7-methyl-6-octenoate is dissolved in an organic solvent (e.g., toluene or hexane).

-

Enzyme and Acyl Donor Addition: A lipase (e.g., immobilized CALB) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

-

Enzyme Removal and Purification: The enzyme is removed by filtration. The filtrate, containing the (R)-alcohol and the (S)-acetylated ester, is concentrated, and the two compounds are separated by column chromatography.

Biological Activity and Applications

There is a significant lack of published data on the specific biological activities of this compound. Chiral β-hydroxy esters, in general, are recognized as crucial intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. The presence of both a hydroxyl and an ester functional group, along with a stereocenter, provides a versatile scaffold for further chemical modifications.

Potential Applications in Drug Development:

The "magic methyl" concept in medicinal chemistry highlights the significant impact that the introduction of a methyl group can have on the biological activity and pharmacokinetic properties of a drug molecule. While not directly applicable to the core of this molecule, the overall structural features suggest its potential as a fragment or building block in the design of new therapeutic agents. The stereochemistry of the hydroxyl group is expected to be critical for its interaction with biological targets.

Signaling Pathways and Experimental Workflows

Due to the absence of studies on the biological effects of this compound, there are no described signaling pathways or specific experimental workflows related to its biological evaluation.

Conclusion

This compound remains a chiral building block with underexplored potential. While its fundamental chemical properties are known, a significant gap exists in the scientific literature concerning its detailed synthesis, spectroscopic characterization, and biological activity. The synthetic strategies outlined in this review, based on established methodologies for analogous compounds, provide a roadmap for its efficient preparation. Future research focused on the enantioselective synthesis and subsequent biological evaluation of this molecule is warranted to unlock its full potential for applications in drug discovery and the synthesis of complex natural products. Researchers in these fields are encouraged to investigate this promising chiral intermediate.

Key Intermediates in the Enantioselective Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key intermediates and synthetic pathways involved in the preparation of (R)-methyl-3-hydroxy-7-methyl-6-octenoate, a valuable chiral building block in organic synthesis. This compound and its derivatives are of significant interest in the pharmaceutical industry, particularly as intermediates in the synthesis of various bioactive molecules, including the side chain of menaquinone-4 (Vitamin K2).

Introduction

The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development. This compound possesses a critical chiral center at the C3 position, the precise control of which is paramount for its application in the synthesis of enantiomerically pure final products. This guide will detail a prominent and efficient synthetic route, highlighting the key intermediates, and providing the associated experimental protocols and quantitative data.

Synthetic Pathway Overview

A common and effective strategy for the synthesis of this compound involves the asymmetric reduction of a β-keto ester precursor. This approach allows for the direct installation of the desired (R)-stereochemistry at the hydroxyl group. The overall transformation can be visualized as a two-step process starting from a readily available diketene and an unsaturated alcohol.

Caption: Synthetic workflow for this compound.

Key Intermediates and Their Synthesis

The synthesis hinges on two critical intermediates: Geranyl acetoacetate and Methyl 7-methyl-3-oxo-6-octenoate .

Geranyl acetoacetate

The synthesis commences with the reaction of diketene with geraniol. This reaction proceeds readily to form the acetoacetate ester of geraniol.

Experimental Protocol:

To a solution of geraniol (1 equivalent) in an aprotic solvent such as dichloromethane, diketene (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield crude geranyl acetoacetate, which can be used in the next step without further purification.

| Reactant | Molar Ratio |

| Geraniol | 1.0 |

| Diketene | 1.1 |

| Yield | >95% (crude) |

Methyl 7-methyl-3-oxo-6-octenoate

This key β-keto ester intermediate is synthesized via a Carroll rearrangement of geranyl acetoacetate. This thermal rearrangement is a powerful tool for the formation of γ,δ-unsaturated ketones. Subsequent esterification yields the desired methyl ester.

Experimental Protocol:

Geranyl acetoacetate is heated to approximately 180-200 °C in the presence of a catalytic amount of a base, such as sodium methoxide, or a Lewis acid. The reaction proceeds through a[1][1]-sigmatropic rearrangement to form a β-keto acid, which then decarboxylates to yield 6,10-dimethyl-5,9-undecadien-2-one. For the synthesis of the target methyl ester, a modified procedure is often employed where the rearrangement is followed by transesterification. Alternatively, direct synthesis from geranyl chloride and methyl acetoacetate can be performed. A more direct route involves the reaction of the dianion of methyl acetoacetate with geranyl bromide.

A common laboratory-scale synthesis involves the reaction of methyl acetoacetate with two equivalents of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form the dianion. This is then reacted with geranyl bromide to yield methyl 7-methyl-3-oxo-6-octenoate.

| Reactant | Molar Ratio |

| Methyl acetoacetate | 1.0 |

| Sodium Hydride (60%) | 2.2 |

| n-Butyllithium | 2.1 |

| Geranyl bromide | 1.0 |

| Yield | 70-80% |

Final Step: Asymmetric Reduction

The crucial stereocenter is introduced in the final step through the asymmetric reduction of the ketone functionality in methyl 7-methyl-3-oxo-6-octenoate. This is typically achieved using a chiral catalyst, such as a ruthenium-based complex with a chiral ligand (e.g., BINAP), or through enzymatic reduction.

Caption: Asymmetric reduction of the β-keto ester.

Experimental Protocol (Catalytic Asymmetric Hydrogenation):

Methyl 7-methyl-3-oxo-6-octenoate is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A catalytic amount of a chiral ruthenium catalyst, for example, Ru(OAc)₂( (R)-BINAP), is added. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). After completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is then purified by column chromatography.

| Parameter | Value |

| Substrate:Catalyst Ratio | 1000:1 to 10000:1 |

| Hydrogen Pressure | 50 - 100 atm |

| Temperature | 40 - 60 °C |

| Enantiomeric Excess (ee) | >98% |

| Yield | >95% |

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient formation of key intermediates, primarily methyl 7-methyl-3-oxo-6-octenoate. The critical enantioselective step, the asymmetric reduction of this β-keto ester, can be achieved with high efficiency and stereocontrol using chiral catalysts. The detailed understanding of this synthetic pathway and the associated experimental conditions is crucial for researchers and professionals involved in the development of chiral pharmaceuticals and other fine chemicals.

References

Methodological & Application

Enantioselective Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. This chiral molecule is a key synthetic intermediate, notably serving as the lipid side chain of the potent anti-MRSA (methicillin-resistant Staphylococcus aureus) antibiotic WAP-8294A2. The protocols outlined below focus on a robust and highly selective method utilizing asymmetric hydrogenation.

Introduction

The enantioselective synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. This compound represents a valuable chiral building block. Its incorporation into natural products and active pharmaceutical ingredients necessitates a reliable and scalable synthetic route that ensures high enantiopurity. The primary method detailed herein is the asymmetric hydrogenation of the corresponding β-keto ester, a transformation widely recognized for its efficiency and high degree of stereocontrol.

Synthetic Strategy Overview

The principal strategy for the synthesis of this compound involves a two-step sequence:

-

Synthesis of the Prochiral Precursor: Preparation of methyl 3-oxo-7-methyl-6-octenoate.

-

Asymmetric Hydrogenation: Enantioselective reduction of the β-keto group to the corresponding (R)-hydroxyl group using a chiral ruthenium-BINAP catalyst system.

This approach is favored for its high enantioselectivity and the commercial availability of the necessary chiral catalysts.

Data Presentation

The following table summarizes the key quantitative data for the enantioselective synthesis of the ethyl ester analogue, which is expected to be highly comparable to the synthesis of the methyl ester.

| Step | Reactant | Product | Catalyst/Reagent | Solvent | Yield | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Ethyl 3-oxo-7-methyl-6-octenoate | (R)-ethyl-3-hydroxy-7-methyl-6-octenoate | RuCl₂[(R)-BINAP] | Ethanol | High | 97% |

Table 1: Summary of Quantitative Data for the Asymmetric Hydrogenation Step.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxo-7-methyl-6-octenoate (Prochiral Precursor)

This protocol describes a general method for the synthesis of the β-keto ester precursor.

Materials:

-

5-Methyl-4-hexenoyl chloride

-

Meldrum's acid

-

Pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Acylation of Meldrum's Acid: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add pyridine (2.2 eq) dropwise. To this solution, add 5-methyl-4-hexenoyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Methanolysis: Filter the solution and evaporate the solvent under reduced pressure. Dissolve the crude acyl Meldrum's acid derivative in methanol and heat to reflux for 4 hours.

-

Purification: After cooling to room temperature, remove the methanol under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-oxo-7-methyl-6-octenoate.

Protocol 2: Enantioselective Synthesis of this compound via Asymmetric Hydrogenation

This protocol details the asymmetric reduction of the β-keto ester to the desired chiral β-hydroxy ester using a Noyori-type catalyst.[1]

Materials:

-

Methyl 3-oxo-7-methyl-6-octenoate

-

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) {RuCl₂[(R)-BINAP]}

-

Ethanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation reactor (autoclave)

Procedure:

-

Catalyst and Substrate Preparation: In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (0.005 mol% relative to the substrate). Add a solution of methyl 3-oxo-7-methyl-6-octenoate (1.0 eq) in degassed ethanol.

-

Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).

-

Work-up and Purification: Carefully vent the autoclave. Remove the reaction mixture and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Caption: Experimental workflow for the enantioselective synthesis.

Caption: Simplified mechanism of asymmetric hydrogenation.

References

Asymmetric Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate: A Guide to Key Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the final target molecules, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for two prominent asymmetric synthesis methods for preparing this compound: enzymatic reduction using ketoreductases (KREDs) and Noyori asymmetric hydrogenation. These methods offer high enantioselectivity and yield, providing reliable pathways to this important chiral intermediate.

Data Summary

The following table summarizes the quantitative data for the described asymmetric synthesis protocols, allowing for a clear comparison of their effectiveness.

| Protocol | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages |

| Enzymatic Reduction | Ketoreductase (KRED) from Pichia glucozyma (PglKRED) | Methyl 3-oxo-7-methyl-6-octenoate | This compound | >99 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Noyori Asymmetric Hydrogenation | Ru-(S)-BINAP | Methyl 3-oxo-7-methyl-6-octenoate | This compound | Typically >90 | Typically >98 | High enantioselectivity, broad substrate scope, well-established and reliable. |

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction using Ketoreductase

This protocol details the enantioselective reduction of methyl 3-oxo-7-methyl-6-octenoate to this compound using a ketoreductase.

Materials:

-

Methyl 3-oxo-7-methyl-6-octenoate

-

Ketoreductase (e.g., from Pichia glucozyma - PglKRED)

-

NADP⁺ (or NAD⁺, depending on enzyme cofactor preference)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

Cofactor and Regeneration System: To the buffer, add NADP⁺ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (1 mg/mL). Stir the mixture until all components are dissolved.

-

Enzyme Addition: Add the ketoreductase (e.g., PglKRED, 1 mg/mL) to the reaction mixture.

-

Substrate Addition: Add methyl 3-oxo-7-methyl-6-octenoate (10 mM) to initiate the reaction.

-

Reaction Conditions: Maintain the reaction temperature at 30°C and stir the mixture. Monitor the progress of the reaction by TLC or GC analysis.

-

Work-up: Upon completion of the reaction, extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

-

Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol describes a general procedure for the enantioselective reduction of methyl 3-oxo-7-methyl-6-octenoate via Noyori asymmetric hydrogenation using a Ru-(S)-BINAP catalyst.

Materials:

-

Methyl 3-oxo-7-methyl-6-octenoate

-

[RuCl((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP catalyst

-

Methanol (degassed)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (if necessary): The Ru-(S)-BINAP catalyst can be prepared in situ or used as a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxo-7-methyl-6-octenoate in degassed methanol.

-

Catalyst Addition: Add the Ru-(S)-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen). The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 10-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-80°C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by silica gel column chromatography to obtain pure this compound.

-

Analysis: Characterize the product and determine the yield and enantiomeric excess by NMR, chiral GC, or HPLC.

Visualizations

The following diagrams illustrate the key workflows for the asymmetric synthesis of this compound.

Caption: Workflow for the enzymatic asymmetric reduction of methyl 3-oxo-7-methyl-6-octenoate.

Caption: Workflow for the Noyori asymmetric hydrogenation of methyl 3-oxo-7-methyl-6-octenoate.

Application Notes and Protocols for (R)-methyl-3-hydroxy-7-methyl-6-octenoate

Subject: Potential Pharmaceutical Applications of (R)-methyl-3-hydroxy-7-methyl-6-octenoate

Introduction

This compound is a chiral monoterpenoid ester. While direct pharmaceutical applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to known bioactive monoterpenoids, such as citronellol and its derivatives, suggests significant potential in drug discovery and development. This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols based on analogous compounds. These notes are intended to guide researchers in exploring the therapeutic potential of this compound.

The core structure of this compound, a derivative of citronellol, suggests potential anti-inflammatory, analgesic, and antioxidant properties.[1][2][3][4][5][6] Esterification of monoterpenoids has been shown to modulate their pharmacological properties, potentially enhancing efficacy and bioavailability.[7][8][9]

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

-

Anti-inflammatory Agent: Many monoterpenoids, including citronellol, exhibit anti-inflammatory effects.[1][2][3] The proposed mechanism involves the inhibition of key inflammatory mediators. It is suggested that the effects are associated with the inhibition of enzymes in the arachidonic acid pathway, which prevent cell migration by inhibiting leukotriene production and edema formation.[1][10]

-

Analgesic Agent: Esters of monoterpenoids have demonstrated significant analgesic effects, potentially through interaction with TRP channels.[7][8][9] The mechanism may involve competitive binding to TRPA1 and TRPV1 ion channels.[7][8][9]

-

Antioxidant Agent: The presence of a hydroxyl group in the structure suggests potential redox-protective activities. Citronellal, a related compound, has been shown to reduce hepatic lipoperoxidation and the oxidation of proteins.[1][10]

-

Anticancer Agent: Certain citronellol esters have shown cytotoxic activity against cancer cell lines, suggesting that this compound could be investigated as a potential chemopreventive or therapeutic agent.[11]

-

Chiral Building Block: As a chiral molecule, it can serve as a valuable intermediate in the stereoselective synthesis of more complex pharmaceutical compounds.[12] The use of chiral building blocks is crucial in modern drug design to ensure stereospecific interactions with biological targets.

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data from studies on citronellol and its derivatives, which can serve as a benchmark for investigating this compound.

| Compound | Assay | Target/Model | Result | Reference |

| Citronellol | DPPH Assay | Antioxidant Activity | IC50: 82.43 µg/ml | [2] |

| Citronellol | Formaldehyde-induced inflammation | Paw Volume Inhibition | 55.55% at 100 mg/kg | [2] |

| Citronellol | Acetic acid-induced writhing | Analgesic Activity | Reduced writhing at 25, 50, and 100 mg/kg | [3] |

| Citronellal | Carrageenan-induced paw edema | Anti-inflammatory Activity | Significant inhibition at 100 and 200 mg/kg | [1] |

| Citronellyl isobutyrate | Cytotoxicity Assay | MCF7 breast cancer cells | IC50: 2.82 µg/mL | [11] |

| Citronellyl dimethyl butyrate | Cytotoxicity Assay | MCF7 breast cancer cells | IC50: 4.75 µg/mL | [11] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of this compound, adapted from studies on analogous compounds.

1. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages

-

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and a vehicle control group should be included.

-

After 24 hours, collect the cell culture supernatant.

-

Determine the NO concentration in the supernatant using the Griess reagent assay. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

-

2. In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

-

Objective: To evaluate the peripheral analgesic activity.

-

Animal Model: Swiss albino mice (20-25 g).

-

Methodology:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., acetylsalicylic acid, 100 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, administered intraperitoneally).

-

Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

3. In Vitro Cytotoxicity Assay against Cancer Cells

-

Objective: To assess the potential anticancer activity.

-

Cell Line: MCF-7 (human breast adenocarcinoma) or other relevant cancer cell lines.

-

Methodology:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

After the incubation period, perform an AlamarBlue® assay or MTT assay to determine cell viability.

-

For the AlamarBlue® assay, add the reagent to each well and incubate for 4 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Caption: Hypothesized anti-inflammatory mechanism.

Caption: Workflow for analgesic activity assessment.

Caption: Use as a chiral building block.

Conclusion

While direct evidence for the pharmaceutical applications of this compound is currently limited, its structural relationship to bioactive monoterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented in these notes, based on analogous compounds, offer a solid starting point for researchers to explore its anti-inflammatory, analgesic, and anticancer properties. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive pharmacological profile for this promising chiral molecule.

References

- 1. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Analytical Methods in Chiral Compound Separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical aspect of molecular science, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4][5] Consequently, the separation and analysis of chiral compounds are of paramount importance for drug development, quality control, and regulatory compliance.[1][2][6] This document provides detailed application notes and protocols for the most widely used analytical techniques for chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods for Chiral Separation

Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[][8][9][10] The fundamental principle involves the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase - CSP) or a mobile phase additive.[5][9][11]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most extensively used method for enantiomeric separation due to its versatility, robustness, and wide range of commercially available CSPs.[1][2][][10][11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly popular due to their broad applicability.[10][12]

Workflow for Chiral HPLC Method Development:

References

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. selvita.com [selvita.com]

- 4. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pharmafocusasia.com [pharmafocusasia.com]

Application Notes and Protocols for (R)-methyl-3-hydroxy-7-methyl-6-octenoate as a Perfuming Ingredient

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with potential applications in the fragrance industry. While specific data on the olfactory profile of this particular enantiomer is not extensively documented in public literature, its structural similarity to known fragrance ingredients suggests it may possess desirable aromatic properties. Esters are a crucial class of compounds in perfumery, often contributing fruity, floral, and sweet notes. The presence of a hydroxyl group and a double bond in the structure of this compound suggests a potentially complex and unique odor profile.

This document provides a comprehensive overview of the potential applications of this compound as a perfuming ingredient. It includes detailed protocols for its evaluation, incorporation into fragrance formulations, and safety assessment, based on established industry practices for analogous materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties for methyl 3-hydroxy-7-methyl-6-octenoate is presented below. Data for the specific (R)-enantiomer is limited; therefore, data for the racemic mixture or structurally similar compounds is included for reference.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | Not available for the (R)-enantiomer. The related "6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, methyl ester" has CAS 105650-24-6. | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | N/A |

| Molecular Weight | 186.25 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid. | N/A |

| Odor Profile | Not specifically documented. Analogous compounds suggest potential for floral, fruity, green, and aromatic notes. A patent for 2-hydroxy-6-methyl-heptane derivatives describes green and aromatic notes, while another for 3-hydroxy-7-methyl-octane derivatives mentions floral fruity odors.[2] | N/A |

Application in Perfumery

Based on the chemical structure, this compound is anticipated to be a versatile ingredient in various fragrance applications.

-

Top to Middle Note: The molecular weight suggests it could function as a top to middle note, providing initial impact and contributing to the heart of the fragrance.

-

Blending and Modifying Properties: It may be used to add lift and freshness to floral and fruity compositions, and to introduce a natural, green aspect.[3] Its hydroxy group could also contribute to substantivity on the skin.

-

Potential Synergies: This ingredient could blend well with other common fragrance materials such as citrus oils, floral absolutes (jasmine, rose), and other esters.

Recommended Usage Levels (Hypothetical, based on similar materials):

| Application | Concentration (% in fragrance concentrate) |

| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 2.0% |

| Personal Care (Lotions, Creams) | 0.05 - 0.5% |

| Soaps and Shampoos | 0.1 - 1.0% |

| Air Care (Candles, Diffusers) | 0.5 - 5.0% |

Experimental Protocols

While a specific, optimized synthesis for the (R)-enantiomer is not publicly available, a general retrosynthetic approach can be proposed, likely involving asymmetric synthesis or chiral resolution. A potential synthetic route could involve the asymmetric reduction of a corresponding β-keto ester.

DOT Diagram: Proposed Retrosynthetic Analysis

Caption: Proposed retrosynthesis of the target molecule.

A standardized sensory analysis protocol is crucial for characterizing the odor profile of a new fragrance ingredient.[4][5]

Objective: To determine the olfactory characteristics, intensity, and longevity of this compound.

Materials:

-

This compound (neat and in 10% ethanol solution)

-

Standard smelling strips

-

Odor-free evaluation booths[6]

-

Panel of trained sensory analysts (minimum of 5)

-

Reference fragrance materials for comparison

Procedure:

-

Preparation: Dip smelling strips into the 10% solution of the test material. Allow the solvent to evaporate for 30 seconds.

-

Initial Evaluation (Top Note): Panelists evaluate the strip immediately after solvent evaporation and record their impressions of the top notes.

-

Evaluation over Time (Middle and Base Notes): The smelling strips are evaluated at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the scent and its longevity.[7]

-

Descriptive Analysis: Panelists use a standardized vocabulary to describe the odor profile, including primary notes (e.g., fruity, floral, green), secondary notes, and any changes over time.

-

Intensity Rating: The intensity of the odor is rated on a scale (e.g., 1 to 9, from very weak to very strong) at each time point.

DOT Diagram: Olfactory Evaluation Workflow

References

- 1. Page loading... [guidechem.com]

- 2. EP2563752B1 - 2-hydroxy-6-methyl-heptane derivatives as perfuming ingredients - Google Patents [patents.google.com]

- 3. myrcenol, 543-39-5 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 6. sense-lab.co.uk [sense-lab.co.uk]

- 7. umbrex.com [umbrex.com]

Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professionals

The accurate separation and quantification of enantiomers, non-superimposable mirror-image molecules, is a critical aspect of modern pharmaceutical development, fragrance and flavor analysis, and environmental monitoring. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and sensory properties. Gas chromatography (GC), particularly with the use of chiral stationary phases (CSPs), has emerged as a powerful and versatile technique for the analysis of volatile and semi-volatile chiral compounds. This document provides detailed application notes and experimental protocols for the gas chromatographic analysis of various chiral compounds, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Enantioselective Analysis of Pharmaceutical Compounds - Ibuprofen

Introduction: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly sold as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers. The (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-(-)-enantiomer exhibits significantly lower potency. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control and pharmacokinetic studies. This application note describes a direct method for the enantioselective analysis of ibuprofen using a cyclodextrin-based chiral stationary phase.

Data Presentation:

| Parameter | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen |

| Retention Time (min) | 10.3 | 11.9 |

| Resolution (Rs) | \multicolumn{2}{c | }{1.22} |

Experimental Protocol:

A gas chromatographic-mass spectrometric (GC-MS) method is employed for the separation of ibuprofen enantiomers.[1] The separation is performed on a chiral capillary column.[1]

1. Sample Preparation:

- Prepare a standard solution of racemic ibuprofen in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

- For pharmaceutical dosage forms, crush a tablet and dissolve the powder in the solvent to achieve a similar concentration, followed by filtration to remove excipients.

- For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the ibuprofen.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890B GC or equivalent.

- MS System: Agilent 5977A MSD or equivalent.

- Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injector Temperature: 250°C.

- Injection Volume: 1 µL in split mode (split ratio 50:1).

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 1 minute.

- Ramp: Increase to 200°C at 5°C/min.

- Hold: Hold at 200°C for 5 minutes.

- MSD Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for ibuprofen (e.g., m/z 206, 161).

3. Data Analysis:

- Identify the peaks corresponding to the (R)- and (S)-ibuprofen enantiomers based on their retention times.

- Integrate the peak areas for each enantiomer.

- Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100

Logical Relationship: Direct vs. Indirect Chiral GC Analysis

Caption: Methodologies for Chiral GC Analysis.

Application Note 2: Analysis of Chiral Fragrance Compounds in Essential Oils